molecular formula C12H14N2O2 B8380479 N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}acetamide

N-{1-cyano-2-[(phenylmethyl)oxy]ethyl}acetamide

Cat. No. B8380479
M. Wt: 218.25 g/mol
InChI Key: ZSYWKRHAKMPSTQ-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

Benzyloxyacetaldehyde (1.5 g, 10.0 mmol) was added dropwise to a stirred solution of sodium cyanide (0.61 g, 12.4 mmol) and ammonium chloride (0.79 g, 14.8 mmol) in 25% ammonium hydroxide (5 mL). The solution was stirred at RT for 48 h, then extracted with CH2Cl2 (20 mL). The organic extract was washed with brine, dried (Na2SO4) and filtered. The filtrate was cooled to 0° C., and pyridine (1.3 mL, 16.1 mmol) was added followed by acetyl chloride (1.1 mL, 15.5 mmol). The reaction mixture was stirred for 2 h at 0° C. Water was added (10 mL) and the organic phase was separated and washed with 1 N HCl (20 mL), dried (Na2SO4), filtered and concentrated. The residue was purified by silica gel flash column chromatography (5-50% EtOAc:hexanes) to give the title compound (1.60 g, 65%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ ppm 7.33-7.44 (m, 5H), 6.14 (br. s., 1H), 5.05-5.12 (m, 1H), 4.65 (ABq, 2H), 3.69 (ABq, 2H), 2.04 (s, 3H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C-]#[N:13].[Na+].[Cl-].[NH4+].[N:17]1[CH:22]=CC=CC=1.[C:23](Cl)(=[O:25])[CH3:24]>[OH-].[NH4+].O>[C:22]([CH:10]([NH:13][C:23](=[O:25])[CH3:24])[CH2:9][O:8][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)#[N:17] |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC=O
Name
Quantity
0.61 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.79 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
5 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (20 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2 h at 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with 1 N HCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography (5-50% EtOAc:hexanes)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)C(COCC1=CC=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.